1-Stearoyl-2-Myristoyl-sn-Glycero-3-Phosphocholin

Übersicht

Beschreibung

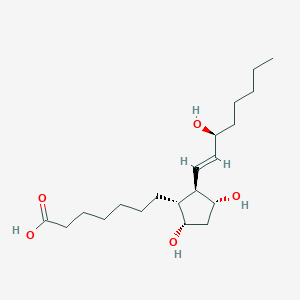

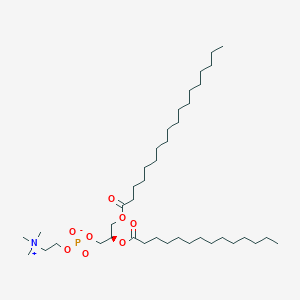

1-Stearoyl-2-myristoyl-sn-glycero-3-PC, also known as 1-octadecanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine, is a synthetic phosphatidylcholine. It is an asymmetric phospholipid with two fatty acid chains of unequal length attached to the glycerol backbone. This compound is abundant in biological membranes and plays a crucial role in the formation of lipid bilayers .

Wissenschaftliche Forschungsanwendungen

1-Stearoyl-2-Myristoyl-sn-glycero-3-PC hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung von Lipiddoppelschichten und Membran-Dynamik verwendet.

Biologie: Die Verbindung wird bei der Herstellung von Liposomen für die Medikamentenverabreichung und Gentherapie eingesetzt.

Medizin: Es wird auf seine potenzielle Rolle bei der Behandlung von entzündlichen Erkrankungen und Atherosklerose untersucht.

Industrie: Die Verbindung wird in der Formulierung von Kosmetika und Körperpflegeprodukten eingesetzt

5. Wirkmechanismus

1-Stearoyl-2-Myristoyl-sn-glycero-3-PC übt seine Wirkungen aus, indem es sich in biologische Membranen integriert und ihre Eigenschaften beeinflusst. Es kann die Membranfluidität und -permeabilität modulieren, was wiederum verschiedene zelluläre Prozesse beeinflusst. Die Verbindung interagiert mit Membranproteinen und -lipiden und verändert deren Funktion und Aktivität .

Ähnliche Verbindungen:

- 1-Oleoyl-2-Palmitoyl-sn-glycero-3-Phosphocholin

- 2-Oleoyl-1-Palmitoyl-sn-glycero-3-Phosphocholin

- 1-Myristoyl-2-Stearoyl-sn-glycero-3-Phosphocholin

Vergleich: 1-Stearoyl-2-Myristoyl-sn-glycero-3-PC ist aufgrund seiner asymmetrischen Struktur einzigartig, die es ihm ermöglicht, sich mit symmetrischen Phospholipiden in Doppelschichtmembranen zu verzahnen. Diese Eigenschaft trägt dazu bei, das hydrophobe Missverhältnis zu minimieren und die Membranstabilität zu verbessern. Im Gegensatz dazu zeigen ähnliche Verbindungen mit symmetrischen Strukturen möglicherweise nicht den gleichen Grad an Membranintegration und Stabilität .

Wirkmechanismus

Target of Action

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC) is a type of phosphatidylcholine, a class of phospholipids that are a major component of all cell membranes . As such, its primary targets are the cell membranes where it can interdigitate with equal length (symmetric) acyl chain phospholipids in bilayer membranes .

Mode of Action

SMPC can self-assemble in water to form lipid bilayers . It is abundant in biological membranes where it can interdigitate with equal length (symmetric) acyl chain phospholipids in bilayer membranes to potentially minimize the hydrophobic mismatch between acyl chains .

Biochemical Pathways

As a phospholipid, SMPC plays a crucial role in the structure and function of cell membranes. It contributes to the fluidity and integrity of the membrane, and it is involved in various cellular processes such as signal transduction and lipid metabolism .

Pharmacokinetics

It is metabolized in the liver and excreted in the bile .

Result of Action

The presence of SMPC in cell membranes contributes to the structural integrity and functionality of the cells. It plays a role in various cellular processes, including signal transduction and lipid metabolism .

Action Environment

The action of SMPC can be influenced by various environmental factors. For instance, the phase transition temperature for SMPC for the change from the gel to the liquid crystalline phase has been reported to be 30°C . This suggests that temperature can influence the state of SMPC in the cell membrane and potentially its function.

Biochemische Analyse

Biochemical Properties

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions. It is a major component of biological membranes where it can interdigitate with equal length (symmetric) acyl chain phospholipids in bilayer membranes to potentially minimize the hydrophobic mismatch between acyl chains .

Cellular Effects

It is known that it is abundant in biological membranes .

Molecular Mechanism

The molecular mechanism of 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is complex. It is known to interact with other biomolecules in the cell membrane due to its amphipathic nature .

Temporal Effects in Laboratory Settings

It is known that it can self-assemble in water to form lipid bilayers .

Metabolic Pathways

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is involved in the metabolism of lipids. It is a component of the phosphatidylcholine metabolic pathway .

Transport and Distribution

The transport and distribution of 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine within cells and tissues are complex processes that involve its integration into biological membranes .

Subcellular Localization

The subcellular localization of 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is primarily in the cell membrane due to its role as a major component of phospholipids .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: 1-Stearoyl-2-Myristoyl-sn-glycero-3-PC kann durch Veresterung von Glycerin mit Stearinsäure und Myristinsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen. Das Produkt wird dann durch Säulenchromatographie gereinigt .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von 1-Stearoyl-2-Myristoyl-sn-glycero-3-PC großtechnische Veresterungsprozesse. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen trägt zur Aufrechterhaltung einer gleichmäßigen Qualität und Effizienz bei .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Stearoyl-2-Myristoyl-sn-glycero-3-PC unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Hydroperoxide und andere Oxidationsprodukte zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Ozon.

Hauptprodukte:

Oxidation: Hydroperoxide und andere oxidierte Derivate.

Hydrolyse: Lysophosphatidylcholin und freie Fettsäuren.

Vergleich Mit ähnlichen Verbindungen

- 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine

- 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine

- 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine

Comparison: 1-Stearoyl-2-myristoyl-sn-glycero-3-PC is unique due to its asymmetric structure, which allows it to interdigitate with symmetric phospholipids in bilayer membranes. This property helps minimize hydrophobic mismatch and enhances membrane stability. In contrast, similar compounds with symmetric structures may not exhibit the same level of membrane integration and stability .

Eigenschaften

IUPAC Name |

[(2R)-3-octadecanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWGYEJOZNRLQE-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174704 | |

| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20664-02-2 | |

| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020664022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of liposomal size in the context of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine?

A: The study [] highlights that the size of liposomes formed by 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine significantly influences its thermal behavior, specifically the endothermic transition profiles observed through differential scanning calorimetry. Researchers found that contrary to previous assumptions, even coarse dispersions of this lipid yielded liposomes smaller than those typically observed with other synthetic phosphatidylcholines. This smaller size directly contributes to reduced cooperativity during phase transitions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B158954.png)

![[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B158962.png)